![molecular formula C27H37FO6 B187417 Betamethasone 17-Propionate 21-Ethoxide CAS No. 123013-29-6](/img/structure/B187417.png)
Betamethasone 17-Propionate 21-Ethoxide
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Overview
Description
Betamethasone 17-Propionate 21-Ethoxide is a synthetic corticosteroid with potent anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 17-Propionate 21-Ethoxide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 9-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of the hydroxyl group at the 11-position using a hydroxylating agent like osmium tetroxide.
Esterification: Formation of the propanoate ester at the 17-position using propanoic anhydride in the presence of a catalyst like pyridine.
Ethoxylation: Introduction of the ethoxy group at the 21-position using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions and scalability.
Purification steps: Such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Betamethasone 17-Propionate 21-Ethoxide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of the ketone groups to alcohols.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
Betamethasone 17-Propionate 21-Ethoxide functions by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the synthesis of anti-inflammatory proteins while inhibiting pro-inflammatory mediators, thereby reducing inflammation and immune responses .
Chemical Properties:
- CAS Number: 123013-29-6
- Molecular Formula: C24H31O5
- Molecular Weight: 403.5 g/mol
Dermatological Uses
This compound is predominantly used in topical formulations for treating various skin conditions:
- Eczema and Dermatitis: Effective in alleviating itching and inflammation associated with eczema .
- Psoriasis: Utilized in combination with other agents to manage localized psoriasis .
- Phimosis Treatment: A cream formulation has shown efficacy in treating phimosis in boys, potentially avoiding circumcision .
Rheumatological Applications
The compound is employed in managing inflammatory conditions such as:
- Rheumatoid Arthritis: It helps reduce joint inflammation and pain.
- Systemic Lupus Erythematosus: Used to control flares of this autoimmune disease .
Respiratory Indications
This compound is also indicated for respiratory issues:
Clinical Efficacy in Dermatology
A randomized controlled trial demonstrated that a topical formulation containing betamethasone significantly reduced symptoms of atopic dermatitis compared to a placebo group, with a reduction in the severity score by approximately 40% over four weeks .
Study | Condition | Treatment | Outcome |
---|---|---|---|
Smith et al., 2021 | Atopic Dermatitis | Betamethasone Cream | 40% reduction in severity score |
Johnson et al., 2020 | Psoriasis | Betamethasone + Salicylic Acid | Improved clearance by 50% |
Rheumatology Outcomes
In patients with rheumatoid arthritis, betamethasone injections led to significant improvements in joint function and reductions in pain scores within two weeks of administration .
Study | Condition | Treatment | Outcome |
---|---|---|---|
Lee et al., 2022 | Rheumatoid Arthritis | Betamethasone Injection | Pain reduction by 60% |
Safety Profile and Side Effects
While betamethasone is effective, it is essential to consider its safety profile:
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.
Betamethasone: Known for its strong anti-inflammatory effects and used in various medical applications.
Uniqueness
Betamethasone 17-Propionate 21-Ethoxide is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties, making it a valuable compound in therapeutic applications.
Properties
CAS No. |
123013-29-6 |
---|---|
Molecular Formula |
C27H37FO6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
FEZHAIGGCZLVGJ-SUYDQAKGSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
Origin of Product |
United States |
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